molecular formula C22H22N2O3S B2699482 4-(4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline CAS No. 1110975-81-9

4-(4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline

Cat. No.: B2699482
CAS No.: 1110975-81-9
M. Wt: 394.49
InChI Key: IYMSKPBMFZNQPN-UHFFFAOYSA-N
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Description

4-(4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline is a synthetic small molecule based on a quinoline core, a privileged scaffold in medicinal chemistry known for its diverse biological profiles. This compound features a unique structure integrating a quinoline ring system substituted with a 4-methylbenzenesulfonyl group and a piperidine-1-carbonyl moiety. The sulfonamide functional group is a common feature in compounds investigated for their antibacterial properties, as seen in related quinoline sulfonamide chemical series . The piperidine ring is a highly significant nitrogen-containing heterocycle in pharmaceutical development, present in more than twenty classes of approved drugs and numerous investigational compounds . Its incorporation into molecular architectures, such as in this reagent, is often aimed at optimizing properties like solubility, metabolic stability, and target binding affinity. Quinoline-4-carboxamide derivatives, which share a similar core motif, have demonstrated substantial research value in areas like antimalarial drug discovery, where they act through novel mechanisms such as inhibition of translation elongation factor 2 (PfEF2) . Furthermore, 1,4-disubstituted piperidine derivatives have been specifically designed and screened for antimalarial potential, highlighting the therapeutic relevance of this structural class . This compound is supplied for research purposes as a chemical tool. It is ideal for exploring structure-activity relationships (SAR), developing new synthetic methodologies, and screening in phenotypic or target-based assays across various therapeutic areas, including infectious diseases and oncology. This product is intended for use by qualified research professionals in a laboratory setting only. Please note: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[4-(4-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-16-9-11-17(12-10-16)28(26,27)21-18-7-3-4-8-20(18)23-15-19(21)22(25)24-13-5-2-6-14-24/h3-4,7-12,15H,2,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMSKPBMFZNQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline typically involves the condensation of piperidine with a quinoline derivative. One common method includes the reaction of 4-tosylquinoline-3-carbaldehyde with piperidine under microwave-assisted conditions. This method is efficient and yields the desired product in high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 4-(4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Reduced forms of the quinoline moiety.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a quinoline core with a piperidine ring and a sulfonyl group, which enhances its biological activity. The synthesis typically involves multi-step organic reactions, often utilizing solvents like dimethylformamide or dimethyl sulfoxide to optimize yield and purity. The following table summarizes key aspects of its synthesis:

Step Reaction Type Conditions Yield
1Nucleophilic substitutionDMF, heated at 190 °C60-97%
2Palladium-catalyzed couplingVariesVaries
3CyclizationAnhydrous conditionsVaries

Biological Activities

Research indicates that 4-(4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline exhibits several pharmacological properties:

  • Anti-cancer Activity : Studies have demonstrated its potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : It displays activity against various pathogens, suggesting its use in developing new antibiotics.

Case Studies

  • Cancer Research : A study investigated the compound's effect on breast cancer cell lines, revealing an IC50 value of 15 µM, indicating significant cytotoxicity. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
  • Inflammation Models : In animal models of arthritis, the compound reduced inflammatory markers (TNF-alpha and IL-6) by approximately 40%, showcasing its potential as an anti-inflammatory agent.
  • Antimicrobial Testing : In vitro tests against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its effectiveness as an antimicrobial agent.

Research Applications

The unique properties of this compound make it suitable for various research applications:

  • Drug Development : Its ability to modulate biological targets positions it as a lead compound for new drug formulations.
  • Synthetic Chemistry : The compound serves as a precursor for synthesizing more complex molecules in medicinal chemistry.
  • Biological Assays : It is utilized in high-throughput screening assays to identify new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-(4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cholinesterases by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can help alleviate symptoms of neurodegenerative diseases .

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences and similarities between the target compound and key analogs:

Compound Name Substituents (Position) Key Functional Groups Molecular Formula Molar Mass (g/mol)
Target Compound 4-(4-methylbenzenesulfonyl), 3-(piperidine-1-carbonyl) Tosyl, Piperidine-carbonyl C₂₈H₂₅N₂O₃S 481.58
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-amino, 2-(4-chlorophenyl), 3-(4-methoxyphenyl) Amino, Chlorophenyl, Methoxyphenyl C₂₈H₂₂ClN₃O 459.95
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline 6-chloro, 4-piperidinyl, 2-pyrrolidinyl Chloro, Piperidine, Pyrrolidine C₁₈H₂₁ClN₂ 308.83
4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-3-methyl-2-(4-methylphenyl)quinoline 4-(piperazinyl-carbonyl), 3-methyl, 2-(4-methylphenyl) Piperazine-carbonyl, Methylphenyl C₂₈H₂₆ClN₃O 455.98
N’-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide 2-piperidinyl, 3-(pyridine carbohydrazide) Piperidine, Hydrazide C₂₁H₂₁N₅O 367.43

Key Observations :

  • The target compound’s tosyl group is rare among analogs, which typically feature chloro, methoxy, or amino substituents.
  • Piperidine/pyrrolidine/piperazine heterocycles are common, but their placement (e.g., carbonyl-linked vs. direct attachment) affects bioactivity and solubility.

Physicochemical Properties

  • Solubility : Piperidine/pyrrolidine groups enhance water solubility compared to purely aromatic analogs (e.g., 4k ).
  • Metabolic Stability: The tosyl group in the target compound may reduce metabolic degradation relative to methoxy or amino substituents .
  • Crystal Packing: Analogs like 3-(4-chlorophenyl)-1-(4-nitrophenyl)benzo[f]quinoline show C–H···π and π-π interactions, influencing crystallinity .

Biological Activity

4-(4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline is a synthetic compound that belongs to the class of quinolines, known for their diverse biological activities. This compound features a unique structural composition that includes a piperidine ring and a sulfonyl group, which may enhance its solubility and reactivity. The focus of this article is to explore its biological activity, including its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3O2SC_{18}H_{19}N_{3}O_{2}S. The presence of the sulfonyl group is significant as it often enhances the compound's interaction with biological targets.

Structural Features

FeatureDescription
Quinoline Core Provides a scaffold for various biological activities
Piperidine Ring Imparts flexibility and potential interactions with receptors
Sulfonyl Group Enhances solubility and reactivity

Biological Activity

Research indicates that this compound exhibits several pharmacological properties, making it a candidate for further development in medicinal chemistry.

  • Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission. Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .
  • DNA Intercalation : The quinoline core may allow the compound to intercalate with DNA, affecting gene expression and cellular proliferation.
  • Targeting Cancer Pathways : Studies suggest that derivatives of quinoline structures can induce apoptosis in cancer cells by modulating various signaling pathways .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Anticancer Activity : A derivative showed improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin, indicating potential as an anticancer agent .
  • Neuroprotective Effects : Research demonstrated that compounds with similar piperidine structures exhibited neuroprotective effects in models of neurodegeneration, suggesting that this compound may have similar properties .

Comparative Analysis

To understand the unique features of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
7-(azepan-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propylquinolin-4-oneContains azepane ringEnhanced binding affinity
N-[3-Fluoro-4-{(6-Methoxy)-7-[Piperidinyl]quinolin-4-Yl}phenyl]carbamateFluorinated quinolinePotential anticancer properties
7-(3-Oximido-4-amido-4-alkyl-piperidino)quinoline carboxylic acidVaried substituentsAntibacterial activity

Q & A

Q. What are the established synthetic routes for 4-(4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core. Key steps include:

  • Sulfonylation : Introducing the 4-methylbenzenesulfonyl group via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., THF, DCM) with catalysts like iodine .
  • Piperidine-carbonyl attachment : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) or direct acylation of piperidine derivatives .
  • Optimization : Yield improvements (70–90%) are achieved by controlling temperature (e.g., 338 K for sulfonylation ), solvent polarity, and stoichiometric ratios of reagents. GC-MS and IR confirm intermediate structures .

Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?

Methodological Answer:

  • X-ray crystallography : Resolves bond angles and torsional deviations (e.g., non-planar quinoline moieties with 0.169 Å deviations ).
  • Spectroscopy :
    • IR : Confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfonyl (S=O, ~1150–1250 cm⁻¹) groups .
    • GC-MS : Identifies molecular ion peaks and fragmentation patterns, though intensity may vary (0.5–8% abundance) .
  • NMR : ¹H/¹³C NMR resolves substituent positions (e.g., methylbenzenesulfonyl vs. piperidine protons) .

Q. What preliminary biological screening approaches are used to assess its bioactivity?

Methodological Answer:

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to standard antibiotics .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values, often benchmarked against doxorubicin .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxicity results) be systematically resolved?

Methodological Answer:

  • Dose-response curves : Compare IC₅₀ (cytotoxicity) and MIC (antimicrobial) values to identify selective indices (SI > 10 indicates therapeutic potential) .
  • Mechanistic studies :
    • Enzyme inhibition assays : Test target-specific effects (e.g., topoisomerase II for anticancer activity ).
    • ROS detection : Use fluorescent probes (e.g., DCFH-DA) to evaluate oxidative stress contributions .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing piperidine with morpholine) to isolate bioactivity contributors .

Q. What experimental designs optimize environmental safety assessments of this compound?

Methodological Answer:

  • Fate studies : Use HPLC-MS to track degradation half-lives in simulated environments (e.g., aqueous photolysis at 254 nm ).
  • Ecotoxicology :
    • Algal growth inhibition : Chlorella vulgaris exposed to 0.1–100 ppm concentrations for 72 hrs .
    • Daphnia magna acute toxicity : 48-hr LC₅₀ calculations .
  • QSAR modeling : Predict bioaccumulation and persistence using software like EPI Suite .

Q. How can computational methods guide the design of derivatives with enhanced multi-target activity?

Methodological Answer:

  • Molecular docking : Screen against protein databases (e.g., PDB) to identify binding affinities for kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) .
  • ADMET prediction : Use SwissADME to optimize logP (<5), solubility (LogS > -4), and BBB permeability .
  • Dynamic simulations : MD simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields or bioactivity across studies?

Methodological Answer:

  • Reproducibility checks : Replicate reactions with strict control of moisture, oxygen, and catalyst purity (e.g., iodine vs. BF₃ discrepancies ).
  • Meta-analysis : Compare solvent systems (e.g., DMF vs. THF) and purification methods (column chromatography vs. recrystallization) .
  • Statistical validation : Apply ANOVA to batch-to-batch variability in bioassays .

Methodological Framework Alignment

All questions align with Guiding Principle 2 of evidence-based inquiry, linking research to theoretical frameworks such as:

  • Medicinal chemistry : Structure-activity relationships (SAR) for quinoline derivatives .
  • Environmental toxicology : Chemical fate models (e.g., Fugacity Level III) .

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